molecular formula C29H33NO4 B14907228 (2S,4R)-tert-Butyl 4-hydroxy-2-((trityloxy)methyl)pyrrolidine-1-carboxylate

(2S,4R)-tert-Butyl 4-hydroxy-2-((trityloxy)methyl)pyrrolidine-1-carboxylate

Cat. No.: B14907228
M. Wt: 459.6 g/mol
InChI Key: XMJRQZWPOQOBPC-IZZNHLLZSA-N
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Description

tert-Butyl (2S,4R)-4-hydroxy-2-((trityloxy)methyl)pyrrolidine-1-carboxylate is a complex organic compound that features a pyrrolidine ring substituted with a tert-butyl group, a hydroxy group, and a trityloxy-methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (2S,4R)-4-hydroxy-2-((trityloxy)methyl)pyrrolidine-1-carboxylate typically involves multiple steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a dihalide.

    Introduction of the tert-Butyl Group: The tert-butyl group is often introduced via a tert-butyl esterification reaction using tert-butyl alcohol and an acid catalyst.

    Addition of the Hydroxy Group: The hydroxy group can be introduced through a hydroxylation reaction, often using reagents such as osmium tetroxide or hydrogen peroxide.

    Attachment of the Trityloxy-Methyl Group: The trityloxy-methyl group is typically added through a nucleophilic substitution reaction involving trityl chloride and a suitable base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group can undergo oxidation to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the hydroxy group or to convert the trityloxy-methyl group to a simpler form.

    Substitution: The trityloxy-methyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as sodium hydride or potassium tert-butoxide.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of simpler alcohols or hydrocarbons.

    Substitution: Formation of various substituted pyrrolidine derivatives.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: Acts as a ligand in catalytic reactions.

Biology

    Enzyme Inhibition: Potential use as an enzyme inhibitor due to its unique structure.

    Drug Development: Investigated for its potential use in developing new pharmaceuticals.

Medicine

    Therapeutic Agents: Potential use in the development of therapeutic agents for various diseases.

Industry

    Material Science: Used in the development of new materials with unique properties.

    Chemical Manufacturing: Used as a building block in the manufacture of various chemicals.

Mechanism of Action

The mechanism of action of tert-Butyl (2S,4R)-4-hydroxy-2-((trityloxy)methyl)pyrrolidine-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites on these targets, thereby modulating their activity. This can lead to inhibition or activation of the target, resulting in various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl (2S,4R)-2-(hydroxymethyl)-4-(trifluoromethyl)pyrrolidine-1-carboxylate
  • tert-Butyl (2S,4R)-2-(hydroxymethyl)-4-(methanesulfonyloxy)pyrrolidine-1-carboxylate

Uniqueness

tert-Butyl (2S,4R)-4-hydroxy-2-((trityloxy)methyl)pyrrolidine-1-carboxylate is unique due to the presence of the trityloxy-methyl group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in applications where specific interactions with molecular targets are required.

Properties

Molecular Formula

C29H33NO4

Molecular Weight

459.6 g/mol

IUPAC Name

tert-butyl (2S,4R)-4-hydroxy-2-(trityloxymethyl)pyrrolidine-1-carboxylate

InChI

InChI=1S/C29H33NO4/c1-28(2,3)34-27(32)30-20-26(31)19-25(30)21-33-29(22-13-7-4-8-14-22,23-15-9-5-10-16-23)24-17-11-6-12-18-24/h4-18,25-26,31H,19-21H2,1-3H3/t25-,26+/m0/s1

InChI Key

XMJRQZWPOQOBPC-IZZNHLLZSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H](C[C@H]1COC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)O

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1COC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)O

Origin of Product

United States

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